molecular formula C12H10N2 B2413515 Pyrrolo[1,2-a]quinolin-6-amine CAS No. 865658-88-4

Pyrrolo[1,2-a]quinolin-6-amine

Cat. No.: B2413515
CAS No.: 865658-88-4
M. Wt: 182.226
InChI Key: AZULOXODGQLZMP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C12H10N2. It belongs to the pyrrolo[1,2-a]quinoline family, a class of fused heterocycles that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. These compounds serve as privileged scaffolds in the development of novel therapeutic agents. Although specific studies on the 6-amine derivative are limited, the pyrrolo[1,2-a]quinoline core is recognized as a promising structure in drug discovery. Research on analogous compounds has demonstrated potent biological effects, including notable anticancer and antiproliferative activities. For instance, various pyrrolo[1,2-a]quinoline derivatives have been identified as inductors of apoptosis against breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma cells (SNU398), with IC50 values reported in the nanomolar range . The structure-activity relationship (SAR) within this class of compounds is crucial, as slight modifications to the core scaffold can significantly influence potency and selectivity . Beyond oncology research, the pyrrolo[1,2-a]quinoline scaffold is found in compounds with diverse pharmacological properties. These include antibacterial, antifungal, anti-inflammatory, antiviral, and antitubercular activities, making it a versatile template for exploring new treatments for various diseases . The framework's ability to interact with multiple biological targets through hydrogen bonding, often facilitated by its endocyclic nitrogen atoms, underpins its broad utility . This product is intended for research purposes as a key chemical intermediate or building block for the design and synthesis of novel bioactive molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-11-4-1-5-12-10(11)7-6-9-3-2-8-14(9)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZULOXODGQLZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolo 1,2 a Quinolin 6 Amine and Its Derivatives

Classical Approaches and Early Developments in Pyrrolo[1,2-a]quinoline (B3350903) Synthesis

Early synthetic strategies for pyrrolo[1,2-a]quinolines laid the groundwork for more advanced methodologies. These classical approaches often involved multi-step reactions and have been subject to re-evaluation and optimization over time.

Re-investigation of Established Reaction Pathways

A notable example of the re-examination of classical methods is the reaction between ethyl 2-quinolylacetate and phenacyl bromide. rsc.org Initial assumptions about the reaction pathway were revised to show that the reaction proceeds through C-alkylation, yielding 2-(1-benzoyl-2-ethoxycarbonylethyl)quinoline. rsc.org Subsequent treatment of this intermediate with acetic anhydride leads to the formation of two distinct pyrrolo[1,2-a]quinoline derivatives: 2-benzoyl-3-ethoxycarbonyl-1-methylpyrrolo[1,2-a]quinoline and 3-ethoxycarbonyl-1-phenylpyrrolo[1,2-a]quinoline. rsc.org This re-investigation provided a deeper understanding of the reaction mechanism and highlighted the potential for forming multiple products from a single established pathway.

Syntheses from 2-Nitrophenylacetic Acid Derivatives

A significant classical approach to the pyrrolo[1,2-a]quinoline core involves a three-step synthesis starting from commercially available 2-nitrophenylacetic acid. imist.maimist.ma This method circumvents issues related to the instability of intermediates encountered in other pathways. imist.maimist.ma The synthesis of various pyrrolo[1,2-a]quinoline derivatives has been successfully achieved through this experimentally straightforward three-step operation. researchgate.netresearchgate.net

The process begins with the reduction of the nitro group of 2-nitrophenylacetic acid. The use of classical reducing agents often led to intramolecular cyclization, forming an oxyindole. imist.ma However, this challenge was overcome by employing Pd/C-catalyzed hydrogenolysis with ammonium formate as the hydrogen source, which efficiently yields 2-aminophenylacetic acid. imist.maresearchgate.net

The subsequent step is a Clauson-Kaas reaction, where the newly formed 2-aminophenylacetic acid is heated with 2,5-dimethoxytetrahydrofurane in the presence of 4-chloropyridinium chlorohydrate to produce 2-(1-pyrrolyl)phenylacetic acid. imist.maimist.ma The final step involves the cyclization of 2-(1-pyrrolyl)phenylacetic acid by heating it in acetic anhydride, which results in the formation of the target pyrrolo[1,2-a]quinoline skeleton. imist.maimist.ma

StepStarting MaterialReagents and ConditionsProduct
1 2-Nitrophenylacetic acidPd/C, Ammonium formate, EtOH, Reflux2-Aminophenylacetic acid
2 2-Aminophenylacetic acid2,5-Dimethoxytetrahydrofurane, 4-Chloropyridinium chlorohydrate, Dioxane, Reflux2-(1-Pyrrolyl)phenylacetic acid
3 2-(1-Pyrrolyl)phenylacetic acidAcetic anhydride, RefluxPyrrolo[1,2-a]quinoline derivative

Advanced Synthetic Strategies and Innovations

In recent years, the focus has shifted towards developing more efficient and versatile synthetic methods. Advanced strategies, particularly multicomponent reactions, have emerged as powerful tools for the construction of the pyrrolo[1,2-a]quinoline framework.

Multicomponent Reaction (MCR) Strategies for Pyrrolo[1,2-a]quinolines

Multicomponent reactions (MCRs) offer significant advantages by combining multiple starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion.

A novel and straightforward one-pot multicomponent strategy has been developed for the stereospecific construction of the tricyclic pyrrolo[1,2-a]quinoline skeleton. nih.gov This protocol is noteworthy for generating five new sigma bonds and five stereocenters in a single operation from commercially available starting materials. nih.gov The efficiency of this bond-forming process makes it a highly attractive approach for assembling these complex heterocyclic scaffolds. nih.gov

The reaction conditions for this one-pot synthesis were optimized by screening various solvents and temperatures. The best yield was achieved in methanol (B129727) at 45°C. nih.gov

SolventTemperature (°C)Time (h)Yield (%)
DMF251840
EtOH252038
MeOH252055
CH3CN252025
CHCl3252025
CH2Cl2252026
MeOH351660
MeOH401670
MeOH 45 14 81
MeOH551462
MeOH651040

This one-pot approach has been successfully applied to a range of substrates, leading to the corresponding pyrrolo[1,2-a]quinoline derivatives in good to excellent yields, typically between 70-81%. nih.gov Furthermore, a transition metal-free, one-pot process has been described for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines under mild conditions, also affording products in good to excellent yields. rsc.org An iodine-catalyzed one-pot synthesis has also been developed for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives via sp3 and sp2 C-H cross-dehydrogenative coupling. rsc.org

Three-component reactions represent a powerful strategy for the synthesis of quinoline (B57606) and its fused derivatives. A library of pyrrolo[1,2-a]quinoline derivatives has been synthesized through an efficient one-pot, three-component reaction involving quinolines, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles. researchgate.net In this method, 1,2-epoxypropane serves as both the reaction medium and a scavenger for hydrogen bromide. researchgate.net This approach is based on the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins. researchgate.net

Another notable three-component cyclization method involves the reaction of aldehydes, amines, and alkynes mediated by a Lewis acid, such as FeCl3 or Yb(OTf)3, to produce quinolines. scielo.br This domino reaction proceeds through imine formation, imine addition, cyclization, and subsequent oxidation. scielo.br The choice of the specific amines, aldehydes, and alkynes is critical in determining the structure of the final product. scielo.br

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For the pyrrolo[1,2-a]quinoline scaffold, these reactions often provide high levels of regio- and stereocontrol in a single step.

1,3-Dipolar Cycloaddition of Heterocyclic N-Ylides

One of the most effective methods for synthesizing the pyrrolidine (B122466) ring of the pyrrolo[1,2-a]quinoline system is the 1,3-dipolar cycloaddition of quinolinium N-ylides. researchgate.net These ylides, which are classified as azomethine ylides, are typically generated in situ from the corresponding N-substituted quinolinium salts by deprotonation with a base, such as triethylamine (B128534). researchgate.netmdpi.com Once formed, these reactive 1,3-dipoles readily engage with electron-deficient alkenes (dipolarophiles) to yield the fused pyrrolidine ring system. researchgate.net

The reaction is highly valuable due to its ability to generate multiple stereocenters in a controlled manner. acs.org For instance, the reaction between quinolinium ylides and N-methylmaleimide has been shown to produce tetracyclic adducts in very good yields after heating for just one hour. researchgate.net The stereochemistry of these products can often be confirmed by single-crystal X-ray analysis. researchgate.net This methodology provides a direct route to complex, polycyclic structures that are of significant interest. acs.org

Quinolinium Salt PrecursorDipolarophileBase/SolventYield (%)Reference
N-(methoxycarbonylmethyl)quinolinium bromideN-methylmaleimideEt3N / CH2Cl290 researchgate.net
N-(dimethylcarbamoylmethyl)quinolinium bromideN-methylmaleimideEt3N / CH2Cl285 researchgate.net
N-(p-nitrobenzyl)quinolinium bromideIsatylidene malononitrilesTriethylamineGood acs.org
Substituted Quinoline / 2-BromoacetophenonesEthyl propiolate1,2-Epoxypropane- researchgate.net

Table 1. Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolo[1,2-a]quinoline Synthesis.

Formal [3+2] Cycloaddition Reactions of Quinolinium Salts

This approach has been successfully applied to synthesize a variety of substituted pyrrolo[1,2-a]quinolines in good to high yields. researchgate.net The deprotonation of quinolinium salts generates quinolinium ylides, which act as 1,3-dipole equivalents. researchgate.net These intermediates react with push-pull nitro heterocycles, such as 3-nitrobenzofurans, in a process that starts with the formal [3+2] cycloaddition stage. This is followed by a cascade of reactions, including ring-opening and elimination of nitrous acid, to yield the final aromatic products. researchgate.net The reaction typically results in a single regio- and stereoisomer, highlighting its selectivity. researchgate.netmdpi.com

Quinolinium Ylide PrecursorDipolarophile ComponentBase/MediatorYieldKey FeatureReference
Carbonyl-stabilized quinolinium saltsPush-pull 3-nitrobenzofuransEt3NGood to HighCascade reaction with double dearomatization researchgate.net
Carbonyl-stabilized quinolinium salts1-Ts-3-nitroindolesEt3NGood to HighFollowed by ring-opening and HNO2 elimination researchgate.net
Q⁺-CH₂-CO₂Me Br⁻Electron-poor alkenesTriethylamine-Forms single regio- and stereoisomers researchgate.netmdpi.com
Q⁺-CH₂-CONMe₂ Br⁻Electron-poor alkenesTriethylamine-Can be viewed as conjugate addition then cyclization researchgate.netmdpi.com

Table 2. Examples of Formal [3+2] Cycloaddition Reactions.

Metal-Catalyzed Approaches

Metal-catalyzed reactions offer alternative and powerful strategies for the synthesis of complex heterocyclic systems, often proceeding under mild conditions with high efficiency and selectivity.

Palladium-Catalyzed Methodologies

Palladium catalysts are particularly versatile in organic synthesis, enabling a wide range of transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

While direct palladium-catalyzed [3+2] annulations for the synthesis of the pyrrolo[1,2-a]quinoline core are not extensively documented, the principles of palladium catalysis are applied in various annulation strategies to build related heterocyclic structures. For instance, palladium-catalyzed [4+1] annulation reactions are known for the synthesis of pyrroles, showcasing the capability of palladium to mediate complex cyclization cascades. In these reactions, a palladium(II) catalyst facilitates an intramolecular aza-Wacker-type cyclization, which is a key step in the formation of the five-membered nitrogen-containing ring. Such strategies highlight the potential for developing analogous [3+2] pathways.

A notable palladium-catalyzed approach to the pyrrolo[1,2-a]quinoline skeleton involves a sequence of cross-coupling followed by an intramolecular C-H activation/cyclization. This strategy provides a regioselective route to the target compounds from readily available starting materials.

The process begins with a palladium-catalyzed Sonogashira coupling between a 1-(2-bromophenyl)-1H-pyrrole substrate and a terminal alkyne. The resulting intermediate is then subjected to conditions that promote an intramolecular C-H activation, leading to a 6-endo-dig cyclization that forms the quinoline ring system. This tandem, one-pot process efficiently constructs the tricyclic core by forming two new C-C bonds. The versatility of this method allows for the synthesis of a range of substituted pyrrolo[1,2-a]quinolines by varying the coupling partners.

SubstrateCoupling PartnerCatalyst/ConditionsKey StepsYield (%)Reference
1-(2-Bromophenyl)-1H-pyrrolePhenylacetylenePd(PPh3)2Cl2, CuI, Et3NSonogashira coupling, then intramolecular C-H activation/cyclization80 researchgate.net
1-(2-Bromophenyl)-1H-pyrrole1-OctynePd(PPh3)2Cl2, CuI, Et3NSonogashira coupling, then intramolecular C-H activation/cyclization72 researchgate.net
1-(2-Bromophenyl)-1H-pyrrole3,3-Dimethyl-1-butynePd(PPh3)2Cl2, CuI, Et3NSonogashira coupling, then intramolecular C-H activation/cyclization65 researchgate.net

Table 3. Palladium-Catalyzed C-H Cyclization for Pyrrolo[1,2-a]quinoline Synthesis.

Sonogashira Coupling and Intramolecular C-C Bond Formation

A notable one-pot synthetic approach for the construction of 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters has been developed utilizing a copper-free Sonogashira coupling reaction. This methodology demonstrates the power of palladium-catalyzed cross-coupling to forge key carbon-carbon bonds, followed by a subsequent intramolecular cyclization to build the heterocyclic core. The process is efficient for creating derivatives with an amino group at the 1-position, a key feature for further functionalization or for modulating the compound's properties.

EntryReactant 1Reactant 2CatalystSolventYield (%)
12-chloroquinoline derivativeTerminal alkyne with amino groupPd(PPh₃)₂Cl₂AmineNot Specified
2Substituted 2-chloroquinolinesVarious terminal alkynesPd(PPh₃)₂Cl₂AmineGood to Excellent
Copper-Catalyzed Approaches

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of nitrogen-containing heterocycles. Several distinct copper-catalyzed strategies have been applied to the synthesis of pyrrolo[1,2-a]quinoline and its structural analogs, showcasing the diverse reactivity that can be achieved with this earth-abundant metal.

Tandem Synthetic Methodologies

Copper(I) chloride has been effectively used to catalyze a tandem cyclization reaction between internal aminoalkynes and other alkynes, providing a pathway to diversely substituted tetrahydropyrrolo[1,2-a]quinolines. acs.org This microwave-assisted protocol facilitates the construction of the core scaffold with good regio- and chemoselectivity. acs.org The reaction proceeds through an initial intramolecular hydroamination of the aminoalkyne, followed by reaction with the second alkyne and a final intramolecular cyclization. acs.org

A variety of substituents on both the aminoalkyne and the coupling partner alkyne are tolerated, leading to a range of functionalized products. The use of microwave irradiation significantly accelerates the reaction rate. acs.org

Aminoalkyne Substituent (R¹)Alkyne Substituent (R²)CatalystSolventTemperature (°C)Time (min)Yield (%)
PhenylPhenylCuClDMF1501590
4-MethoxyphenylPhenylCuClDMF1501585
4-ChlorophenylPhenylCuClDMF1501588
Phenyln-ButylCuClDMF1501575
PhenylBenzylCuClDMF1501568
Aerobic Oxidative Carboamination

While direct examples for the synthesis of Pyrrolo[1,2-a]quinolin-6-amine via aerobic oxidative carboamination are not prevalent, this strategy has been successfully applied to the synthesis of the structurally related pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org This method involves the copper or iron-catalyzed reaction of 2-(1H-pyrrol-1-yl)anilines with a carbon source under an oxygen atmosphere. rsc.orgrsc.org The transformation proceeds via the oxidative carboamination of sp³ C-H bonds, offering a direct way to form the heterocyclic system from simple and readily available starting materials. rsc.org The use of molecular oxygen as the oxidant makes this a green and environmentally friendly approach. rsc.org

2-(1H-pyrrol-1-yl)aniline DerivativeCarbon SourceCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
UnsubstitutedPyridineCu(OAc)₂O₂DMF1201275
4-MethylPyridineCu(OAc)₂O₂DMF1201278
4-ChloroPyridineCu(OAc)₂O₂DMF1201265
UnsubstitutedDMSOFe(0)(from DMSO)DMSO1001268
Ugi-C/Ugi-N-Arylation Sequences

The Ugi multicomponent reaction, coupled with subsequent copper-catalyzed C-H/N-H bond functionalization, provides a powerful platform for the synthesis of complex nitrogen-containing fused heterocycles. This strategy has been employed to synthesize a variety of scaffolds, including indolo/pyrrolo-[1,2-a]quinoxaline-6/4-carboxamides. rsc.org The initial Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide intermediate. rsc.org This intermediate then undergoes an intramolecular copper-catalyzed C-arylation and N-arylation sequence to construct the final fused ring system. rsc.org The use of simple starting materials and a one-pot tandem process makes this an efficient and practical approach. rsc.org

AldehydeAmineAcidIsocyanideCatalystLigandBaseSolventTime (h)Yield (%)
BenzaldehydeAniline (B41778)2-bromobenzoic acidCyclohexyl isocyanideCuIL-prolineCs₂CO₃DMSO885
4-ChlorobenzaldehydeAniline2-bromobenzoic acidCyclohexyl isocyanideCuIL-prolineCs₂CO₃DMSO882
4-Methylbenzaldehyde4-Methoxyaniline2-bromobenzoic acidtert-Butyl isocyanideCuIL-prolineCs₂CO₃DMSO878
Rhodium(III)-Catalyzed Intramolecular Annulation

A robust and efficient protocol for the synthesis of pyrrolo[1,2-a]quinolines has been developed using rhodium(III) catalysis. nih.govresearchgate.net This method involves the intramolecular annulation of readily prepared o-alkynyl amino aromatic ketones. nih.gov The transformation proceeds in one pot, constructing both the pyrrole (B145914) and quinoline rings of the final product. nih.gov This strategy allows for the flexible introduction of various substituent groups at the 4- and 5-positions, which can be challenging to achieve through other synthetic routes. nih.gov The reaction is scalable and the resulting products are suitable for further synthetic modifications. nih.gov

R¹ (on alkyne)R² (on ketone)CatalystOxidantAdditiveSolventTemperature (°C)Time (h)Yield (%)
PhenylMethyl[RhCpCl₂]₂AgSbF₆Cu(OAc)₂DCE801292
4-TolylMethyl[RhCpCl₂]₂AgSbF₆Cu(OAc)₂DCE801289
4-MethoxyphenylMethyl[RhCpCl₂]₂AgSbF₆Cu(OAc)₂DCE801285
PhenylPhenyl[RhCpCl₂]₂AgSbF₆Cu(OAc)₂DCE801295
Phenyltert-Butyl[RhCp*Cl₂]₂AgSbF₆Cu(OAc)₂DCE801278
Cerium(III)-Catalyzed Cascade Cyclizations

A general and practical route to multisubstituted pyrrolo[1,2-a]quinolines has been established through a cerium(III)-catalyzed cascade cyclization. This one-pot reaction utilizes 2-alkylazaarenes (such as substituted quinolines) and nitroolefins as starting materials. The reaction proceeds via a tandem sequence of a Michael addition, followed by cyclization and aromatization to afford the final products. This method is characterized by its use of readily available starting materials, operational simplicity, and high regioselectivity. It allows for the formation of multiple C-C and C-N bonds in a single step and is compatible with a variety of functional groups on both reaction partners.

2-AlkylquinolineNitroolefinCatalystSolventTemperatureYield (%)
Ethyl 2-(quinolin-2-yl)acetatetrans-β-NitrostyreneCeCl₃·7H₂OEtOHReflux88
Ethyl 2-(6-methoxyquinolin-2-yl)acetatetrans-β-NitrostyreneCeCl₃·7H₂OEtOHReflux75
Ethyl 2-(6-chloroquinolin-2-yl)acetatetrans-β-NitrostyreneCeCl₃·7H₂OEtOHReflux92
2-(Cyanomethyl)quinolinetrans-β-NitrostyreneCeCl₃·7H₂OEtOHReflux85
Ethyl 2-(quinolin-2-yl)acetate(E)-2-(2-nitrovinyl)thiopheneCeCl₃·7H₂OEtOHReflux81
Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles through the activation of alkynes and other unsaturated systems under mild conditions. For the construction of pyrrolo[1,2-a]quinoline and its structural analogs like pyrrolo[1,2-a]quinoxalines, gold catalysts, particularly gold(I) complexes, facilitate efficient tandem processes involving hydroamination and hydroarylation.

In a representative transformation, pyrrole-substituted anilines react with various terminal and internal alkynes in the presence of a gold(I) catalyst. This process typically involves a cascade of intermolecular C-N bond formation (hydroamination) followed by an intramolecular nucleophilic attack (hydroarylation). The reactions are often carried out in solvents like toluene at elevated temperatures (e.g., 80 °C) and proceed to completion within 1 to 6 hours, yielding substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields. A proposed mechanism suggests the involvement of a cationic gold complex that activates the alkyne for the initial nucleophilic attack by the amine, followed by a subsequent intramolecular cyclization onto the pyrrole ring.

Another key gold-catalyzed strategy is the intramolecular hydroamination of N-alkynyl indoles, which leads to related fused systems like 3H-pyrrolo-[1,2,3-de]quinoxalines. This reaction demonstrates high selectivity, exclusively forming the 6-exo-dig cyclization product, which then isomerizes to the final aromatic compound. The mild reaction conditions are compatible with a wide array of functional groups, including halogens, alkoxyl, cyano, ketone, and ester moieties, providing good to high yields of the desired products.

Table 1: Gold-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

EntryAmine ReactantAlkyne ReactantCatalystConditionsYield (%)
1N-(1H-pyrrol-2-yl)anilinePhenylacetyleneAu(I) complexToluene, 80 °C, 1-6 hModerate to Excellent
2Substituted N-(1H-pyrrol-2-yl)anilinesInternal AlkynesAu(I) complexToluene, 80 °C, 1-6 hModerate to Excellent
3N-propargyl indoles-JPAu(CH₃CN)SbF₆CH₂Cl₂, rt, 1 hGood to High

Photoredox and Visible Light Mediated Annulation Reactions

Visible light photoredox catalysis offers a transition-metal-free approach to the synthesis of pyrrolo[1,2-a]quinolines, providing a mild and efficient alternative to traditional methods. This strategy combines an intermolecular radical addition to an alkyne with a subsequent intramolecular cyclization.

The reaction typically employs 1-(2-bromophenyl)-1H-pyrrole and an aromatic alkyne in the presence of a catalytic amount of an organic dye, such as Rhodamine 6G (Rh-6G), and a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA). rsc.orgresearchgate.netacs.org Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst is excited and then reduced by DIPEA to form a radical anion. This radical anion transfers an electron to the aryl bromide, leading to its fragmentation and the generation of an aryl radical. The aryl radical then adds to the alkyne intermolecularly to form a vinyl radical intermediate. This intermediate undergoes intramolecular cyclization onto the pyrrole ring, and subsequent oxidation and rearomatization yield the final pyrrolo[1,2-a]quinoline product. rsc.orgresearchgate.netacs.org The reactions proceed at room temperature and provide the target compounds in a single pot with moderate to good yields. rsc.orgacs.org

Table 2: Visible Light-Mediated Synthesis of Pyrrolo[1,2-a]quinolines

EntryAryl BromideAlkynePhotocatalystConditionsYield (%)
11-(2-Bromophenyl)-1H-pyrrolePhenylacetyleneRhodamine 6GBlue light, DIPEA, rt60
21-(2-Bromophenyl)-1H-pyrrole1-Phenyl-1-propyneRhodamine 6GBlue light, DIPEA, rtModerate-Good
31-(2,6-Dibromophenyl)-1H-pyrrolePhenylacetyleneRhodamine 6GBlue light, DIPEA, rtModerate-Good

Cascade and Domino Reactions

Cascade and domino reactions provide an elegant and atom-economical route to complex molecules like pyrrolo[1,2-a]quinolines from simple starting materials in a single operation, avoiding the isolation of intermediates.

An efficient cascade reaction for synthesizing pyrrolo[1,2-a]quinolines bearing phosphonate or phosphine oxide moieties has been developed based on the in situ generation of allenes. rsc.orgorganic-chemistry.orgbeilstein-journals.org This sequence begins with propargylic alcohols, which are converted into transient, highly substituted allenes through a rsc.orgresearchgate.net-sigmatropic rearrangement mediated by chlorophosphine or phosphite species. organic-chemistry.orgbeilstein-journals.org The reactive allene (B1206475) intermediate is then immediately trapped by the adjacent pyrrole ring in an intramolecular cyclization step to form the tricyclic pyrrolo[1,2-a]quinoline framework. organic-chemistry.orgbeilstein-journals.org This method has been successfully implemented in both batch and continuous flow processes, with the latter allowing for safe, multigram-scale production by managing the reaction's exothermic nature. organic-chemistry.orgnih.gov

Mechanochemistry, utilizing solvent-free or low-solvent ball milling techniques, represents a green and efficient alternative for synthesizing heterocyclic compounds. A double cyclocondensation cascade reaction has been developed for the synthesis of pyrrolo[1,2-a]quinazoline-1,5-diones, a related heterocyclic system. acs.orgnih.govresearchgate.net This process involves the reaction of anthranilamide and a γ-keto ester, such as ethyl levulinate, under mechanochemical activation. acs.orgnih.govresearchgate.net The reaction proceeds through an initial condensation to form a quinazolinone intermediate, followed by a second intramolecular ring-closing step to yield the final tricyclic product. acs.org The use of a heterogeneous Brønsted acid catalyst, like Amberlyst® 15, in conjunction with ball milling, significantly shortens the reaction time from 24 hours under conventional heating to just three hours, while still achieving high yields. acs.orgresearchgate.net This methodology highlights the potential of mechanochemistry for the rapid and sustainable synthesis of complex fused heterocycles.

Organocatalyzed Tandem Reactions

Organocatalysis avoids the use of metals and offers unique reaction pathways for the construction of heterocyclic scaffolds. Tandem reactions driven by small organic molecules provide a powerful platform for synthesizing complex structures from simple precursors.

Amine and N-heterocyclic carbene (NHC) relay catalysis is a sophisticated strategy that combines the distinct activation modes of two different organocatalysts to achieve transformations not possible with either catalyst alone. This metal-free approach has been successfully applied to the synthesis of fused aza-heterocycles like indolizines and imidazopyridines, demonstrating its potential for application in pyrrolo[1,2-a]quinoline synthesis.

In this type of relay catalysis, the amine catalyst first activates an α,β-unsaturated aldehyde to form a reactive iminium ion, facilitating a Michael addition with a nucleophile (such as a 2-substituted azaarene). The resulting intermediate is then acted upon by the NHC catalyst. The NHC generates a nucleophilic Breslow intermediate or an acyl anion equivalent from the aldehyde moiety, which then participates in an intramolecular cyclization or annulation step to form the final fused heterocyclic product. This sequential activation by two distinct catalysts allows for a Michael addition-[3+2] fusion cascade, providing facile access to complex molecular architectures under mild, metal-free conditions. While a direct application to this compound is yet to be reported, the established NHC-catalyzed indirect Friedländer annulation for quinoline synthesis and amine-NHC relay catalysis for related aza-heterocycles provide a strong foundation for developing such a route. rsc.orgrsc.orgorganic-chemistry.org

Metal-Free Synthetic Protocols

The development of synthetic methods that avoid transition metals is a significant goal in green chemistry, reducing cost and environmental impact. Several metal-free approaches for the synthesis of the pyrrolo[1,2-a]quinoline scaffold have been reported.

One prominent method involves a visible-light-mediated photocatalytic reaction. rsc.orgrsc.org This strategy utilizes a catalyst like rhodamine 6G and blue light irradiation to initiate the cyclization of N-arylpyrroles with arylalkynes. rsc.org The reaction proceeds at room temperature and successfully avoids the use of transition metal catalysts. rsc.orgrsc.org The proposed mechanism suggests that the photo-excited catalyst is reduced by an amine such as N,N-diisopropylethylamine (DIPEA) to form a radical anion. rsc.org This radical anion then donates an electron to an aryl bromide, generating an aryl radical that is trapped by the alkyne, leading to an intramolecular cyclization to form the final product. rsc.orgrsc.org

Another effective catalyst-free approach involves the reaction of 2-methylquinolines, aldehydes, and alkynoates. figshare.com This method proceeds through a dehydration and [3+2] cycloaddition cascade to efficiently construct the pyrrolo[1,2-a]quinoline skeleton. figshare.com Furthermore, metal-free syntheses have been developed for related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, which can be prepared from α-amino acids and 2-(1H-pyrrol-1-yl)anilines, involving the formation of new C-C and C-N bonds under transition metal-free conditions. rsc.orgnih.gov

Table 1: Overview of Selected Metal-Free Synthetic Protocols

Method Starting Materials Key Reagents/Conditions Product Type
Visible-Light Photocatalysis 1-(2-Bromophenyl)-1H-pyrrole, Aromatic Alkynes Rhodamine 6G, DIPEA, Blue Light Pyrrolo[1,2-a]quinolines rsc.orgrsc.org
Cascade Reaction 2-Methylquinolines, Aldehydes, Alkynoates Heat (Dehydration/[3+2] Cycloaddition) Pyrrolo[1,2-a]quinolines figshare.com

| Amine and Amino Acid Based | 2-(1H-pyrrol-1-yl)anilines, α-Amino Acids | Heat | Pyrrolo[1,2-a]quinoxalines rsc.orgnih.gov |

Regioselective and Stereoselective Synthesis of Pyrrolo[1,2-a]quinolines

Achieving control over the spatial arrangement of atoms is paramount in modern organic synthesis, particularly for creating complex, biologically active molecules. The synthesis of pyrrolo[1,2-a]quinolines has seen significant progress in controlling both regioselectivity (where substituents are placed) and stereoselectivity (the 3D orientation of atoms).

Control of Regioselectivity in Cyclization Reactions (e.g., tert-amino effect)

Regioselectivity in the synthesis of pyrrolo[1,2-a]quinolines can be achieved through various strategies, including one-pot multicomponent reactions. tandfonline.comfigshare.com A convenient and regioselective synthesis of these derivatives involves the reaction of N-substituted quinolinium salts with alkyl propiolates in the presence of triphenylphosphine. tandfonline.comfigshare.com

A classic concept in heterocyclic chemistry for directing cyclization is the "tert-amino effect". nih.govnih.gov This effect describes the cyclization reactions of specific ortho-substituted N,N-dialkylanilines. nih.gov The ring-closure process, which typically leads to five- or six-membered rings, can proceed through different pathways depending on the nature of the ortho-substituent. nih.govnih.gov One pathway involves ring closure between the ortho-substituent and one of the α-methylene groups of the tertiary amine, a process that can be harnessed to control the regiochemical outcome of the cyclization. nih.gov This principle is applied in the synthesis of various fused heterocyclic systems by guiding the intramolecular reaction to a specific position. nih.govresearchgate.net

Diastereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers (diastereomers and enantiomers) of pyrrolo[1,2-a]quinolines is often accomplished using cycloaddition reactions. A formal [3+2] cycloaddition reaction is a particularly appealing route. scispace.com

One highly diastereoselective method involves the reaction between a cyclic azomethine ylide, generated in situ from an N-phenacylquinolinium bromide, and an N-arylmaleimide. scispace.com This reaction has been shown to proceed with complete endo-stereoselectivity, a finding supported by both experimental observations and computational studies using Molecular Electron Density Theory (MEDT). scispace.com The synthesis is also environmentally benign, using water as a solvent at room temperature. scispace.com

Similarly, the reaction of quinolinium ylides with electron-poor alkenes via a 1,3-dipolar cycloaddition or a conjugate addition-cyclization sequence yields pyrroloquinoline products as single regio- and stereoisomers. nih.gov These stereoselective methods provide a reliable pathway to complex scaffolds that can be further modified. nih.gov

Table 2: Examples of Stereoselective Syntheses

Reaction Type Reagents Selectivity
[3+2] Cycloaddition Cyclic azomethine ylide, N-arylmaleimide Exclusive endo-diastereoselectivity scispace.com

| 1,3-Dipolar Cycloaddition | Quinolinium ylides, Electron-poor alkenes | Single regio- and stereoisomers nih.gov |

Stereospecific Construction of Tricyclic Pyrrolo[1,2-a]quinolines

A noteworthy advancement is the development of a one-pot multicomponent strategy for the stereospecific construction of complex tricyclic pyrrolo[1,2-a]quinolines. rsc.orgnih.gov This efficient protocol generates five new sigma bonds and five stereocenters in a single operation from commercially available starting materials. nih.gov

The proposed mechanism for this transformation begins with the condensation of cyclohexanedione with a compound like (pyridin-2-yl)methanamine to generate an enaminone. nih.gov This is followed by a series of intermolecular and intramolecular reactions, including 1,4-additions (Michael additions) and cyclizations. nih.gov The relative stereochemistry of the resulting tricyclic product was confirmed by X-ray diffraction, which established an anti-configuration for two aryl groups on the pyrrolo[1,2-a]quinoline scaffold. nih.gov This powerful, bond-forming cascade makes complex tri-heterocyclic scaffolds highly accessible. rsc.orgnih.gov

Synthetic Intermediates and Precursors for Pyrrolo 1,2 a Quinolin 6 Amine

Quinoline (B57606) and Substituted Quinoline Derivatives as Starting Materials

Quinoline and its derivatives are fundamental building blocks for the synthesis of pyrrolo[1,2-a]quinolines. researchgate.net One common approach involves the utilization of quinoline to form quinolinium salts, which serve as precursors to reactive intermediates. nih.govbeilstein-journals.orgwhiterose.ac.uk For instance, quinoline can be N-alkylated to produce quinolinium salts that, upon deprotonation, generate quinolinium ylides. These ylides can then undergo further reactions to construct the fused pyrrole (B145914) ring. nih.govbeilstein-journals.orgwhiterose.ac.uk

A notable example is the reaction of quinoline with 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile in dry benzene (B151609) to yield the corresponding quinolinium salt. znaturforsch.com This salt can then participate in [3+2] 1,3-dipolar cycloaddition reactions with various acetylene (B1199291) and ethylene (B1197577) derivatives to form pyrrolo[1,2-a]quinoline (B3350903) derivatives. znaturforsch.com Additionally, 6-methoxyquinoline (B18371) has been employed as a starting material for the synthesis of 7-methoxypyrrolo[1,2-a]quinolines. semanticscholar.org

The synthesis of various pyrrolo[1,2-a]quinoline derivatives has also been accomplished through reactions involving quinoline-2-carboxaldehyde, phenylacetylenes, and secondary amines, utilizing a CuNPS@ZnO–PTh catalyst. researchgate.net Furthermore, a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones in the presence of an acid catalyst has been reported to produce novel 3H-pyrrolo[3,2-f]quinoline derivatives. nottingham.ac.uk

N-Arylpyrroles in Annulation Reactions

N-Arylpyrroles are crucial intermediates in several synthetic routes to pyrrolo[1,2-a]quinolines, primarily through annulation reactions. These reactions involve the formation of a new ring fused to the pyrrole and aryl moieties.

A visible-light-mediated, metal-free, one-pot synthesis has been developed where 1-(2-bromophenyl)-1H-pyrrole reacts with aromatic alkynes in the presence of a photosensitizer (rhodamine 6G) and a base (N,N-diisopropylethylamine). rsc.org This reaction proceeds through an intramolecular cyclization to form the pyrrolo[1,2-a]quinoline core. rsc.org Mechanistic studies suggest the formation of an aryl radical which is trapped by the alkyne, followed by intramolecular cyclization and rearomatization. rsc.org

Another approach involves the Rh(III)-catalyzed twofold C-H activation and oxidative annulation of N-arylpyrroles with alkynes to synthesize densely functionalized ullazines, which are structurally related to pyrroloquinolines. researchgate.net This method highlights the versatility of N-arylpyrroles in constructing complex heterocyclic systems.

Propargylic Alcohols as Allene (B1206475) Precursors

Propargylic alcohols serve as valuable precursors for the synthesis of allenes, which are molecules containing two cumulative double bonds. rsc.org These allenes can then participate in subsequent reactions to form the pyrrolo[1,2-a]quinoline skeleton. The transformation of propargylic alcohols into allenes can be achieved through various catalytic methods. rsc.org

For example, a scandium triflate (Sc(OTf)3)-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols has been reported. researchgate.net This reaction proceeds through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade, providing a direct route to cyclopenta[b]indoles. researchgate.net While not directly forming pyrrolo[1,2-a]quinolines, this methodology demonstrates the potential of propargylic alcohol-derived allenes in constructing fused heterocyclic systems. The direct use of racemic propargylic alcohols for the catalytic asymmetric synthesis of tetrasubstituted allenes has also been achieved through organocatalysis. nih.gov

Quinolinium Salts and Generated N-Ylides

Quinolinium salts are key intermediates that can be readily prepared from quinolines and subsequently converted into highly reactive quinolinium N-ylides. nih.govbeilstein-journals.orgwhiterose.ac.uk These N-ylides, which are formally azomethine ylides, are pivotal in the construction of the pyrrolidine (B122466) ring of the pyrrolo[1,2-a]quinoline system through cycloaddition reactions. nih.govbeilstein-journals.org

The generation of quinolinium ylides is typically achieved by the deprotonation of the corresponding quinolinium salt using a base, such as triethylamine (B128534) or 1,2-epoxypropane. nih.govbeilstein-journals.orgsemanticscholar.org These ylides can then react with electron-poor alkenes or acetylenic dipolarophiles in a formal [3+2] dipolar cycloaddition or a stepwise conjugate addition-cyclization process to afford pyrrolo[1,2-a]quinoline derivatives. nih.govbeilstein-journals.orgwhiterose.ac.uksemanticscholar.org

For instance, quinolinium salts prepared from quinoline and bromoacetophenones can be treated with a base in the presence of dipolarophiles like arylidenemalononitriles, N-methylmaleimide, ethyl propiolate, or 3-butyn-2-one (B73955) to yield various substituted pyrrolo[1,2-a]quinolines. nih.govbeilstein-journals.orgsemanticscholar.org This method often proceeds with high stereoselectivity, yielding single isomer products. nih.govbeilstein-journals.org

Starting QuinolineReagentsDipolarophileProductReference
QuinolineMethyl 2-bromoacetate, TriethylamineArylidenemalononitrilesSubstituted dihydropyrrolo[1,2-a]quinolines nih.govbeilstein-journals.org
Quinoline2-Bromo-N,N-dimethylacetamide, TriethylamineN-MethylmaleimideTetracyclic adducts nih.govbeilstein-journals.org
6-MethoxyquinolineSubstituted 2-bromoacetophenones, 1,2-EpoxypropaneEthyl propiolate7-Methoxypyrrolo[1,2-a]quinolines semanticscholar.org
Quinoline3-Bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrileAcetylene/Ethylene derivativesPyrazolyl-pyrrolo[1,2-a]quinolines znaturforsch.com

Alpha, Beta-Unsaturated Aldehydes and Electron-Deficient Alkynes/Alkenes

Alpha, beta-unsaturated aldehydes and electron-deficient alkynes/alkenes are crucial reactants in several synthetic strategies towards pyrrolo[1,2-a]quinolines, often acting as the source of carbon atoms for the newly formed pyrrole ring.

A metal-free, "one-pot" synthesis has been developed involving the reaction of azaarenes, such as quinoline, with α,β-unsaturated aldehydes. ecust.edu.cn This process is promoted by a relay catalysis system using an amine and an N-heterocyclic carbene (NHC). The reaction proceeds via a Michael addition followed by a [3+2] cycloaddition and subsequent aromatization to yield the pyrrolo[1,2-a]quinoline products. ecust.edu.cn

Electron-deficient alkenes, such as arylidenemalononitriles and N-methylmaleimide, and alkynes, such as ethyl propiolate and 3-butyn-2-one, serve as effective dipolarophiles in reactions with quinolinium N-ylides. nih.govbeilstein-journals.orgsemanticscholar.org These reactions, as detailed in the previous section, lead to the formation of the pyrrolo[1,2-a]quinoline scaffold through cycloaddition pathways. nih.govbeilstein-journals.orgsemanticscholar.org

2-Aminophenylpyrroles and Related Anilines

2-Aminophenylpyrroles and related anilines are versatile precursors for the synthesis of pyrrolo[1,2-a]quinolines and their structural analogs, pyrrolo[1,2-a]quinoxalines. These intermediates contain both the pyrrole and the aniline (B41778) moieties required for the annulation reaction to form the quinoline or quinoxaline (B1680401) ring.

An iron-catalyzed oxidative coupling of 1-(2-aminophenyl)pyrroles with methyl arenes has been developed for the synthesis of 4-aryl-pyrrolo[1,2-α]quinoxalines. nih.gov This reaction proceeds through the in-situ formation of an aldehyde from the methyl arene, followed by a Pictet-Spengler-type annulation. nih.gov A copper-catalyzed one-pot reaction of 1-(2-aminophenyl)pyrroles with aldehydes at room temperature also provides a facile route to pyrrolo[1,2-a]quinoxalines via imine formation, cyclization, and oxidation. researchgate.net

Furthermore, 2-(1H-pyrrol-1-yl)aniline can be condensed with various aldehydes, such as 2-chloronicotinaldehyde, in the presence of acetic acid to afford pyrrolo[1,2-a]quinoxaline-based derivatives. nih.gov An expeditious three-step synthesis of pyrrolo[1,2-a]quinoline derivatives has been reported starting from 2-nitrophenylacetic acid, which is converted to 2-(1-pyrrolyl)phenylacetic acid, a key precursor. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of Pyrrolo 1,2 a Quinoline Formation

Electron Transfer and Radical Anion Formation Mechanisms

A prominent modern method for constructing the pyrrolo[1,2-a]quinoline (B3350903) skeleton involves visible-light-mediated photoredox catalysis. This process is initiated by the single-electron reduction of a suitable precursor, typically an N-aryl bromide.

In a representative mechanism, a photocatalyst, such as rhodamine 6G (Rh-6G), is excited by visible light (e.g., blue light at λmax = 455 nm). The excited photocatalyst is then reduced by a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA), to form its radical anion (Rh-6G˙⁻). This highly reducing species can then transfer an electron to an N-aryl bromide, for instance, 1-(2-bromophenyl)-1H-pyrrole, generating an aryl bromide radical anion (Ar-Br˙⁻) and regenerating the neutral photocatalyst. researchgate.netnih.govrsc.orgtandfonline.com This radical anion is unstable and rapidly fragments, eliminating a bromide ion to produce a reactive aryl radical. researchgate.netnih.gov

Table 1: Key Intermediates in Electron Transfer Mechanism

Intermediate Description Role in Synthesis
Excited Photocatalyst (*Rh-6G) Energized state of the photocatalyst after light absorption. Initiates the electron transfer cascade.
Photocatalyst Radical Anion (Rh-6G˙⁻) A potent single-electron reductant. Reduces the aryl bromide precursor. researchgate.nettandfonline.com
Aryl Bromide Radical Anion (Ar-Br˙⁻) Transient species formed after electron transfer. Precursor to the aryl radical. nih.gov

This electron transfer and fragmentation sequence is the crucial initiation step that sets the stage for the subsequent cyclization.

Vinyl Radical Cyclization Pathways

Following the generation of the aryl radical, the reaction cascade continues with the formation and cyclization of a vinyl radical. The aryl radical, generated from the fragmentation of the radical anion, undergoes an intermolecular addition to an alkyne, such as an arylalkyne. researchgate.netnih.govtandfonline.com This addition step creates a new carbon-carbon bond and results in the formation of a vinyl radical intermediate. researchgate.netnih.gov

This newly formed vinyl radical then undergoes a crucial intramolecular cyclization onto the adjacent pyrrole (B145914) ring. researchgate.netnih.govtandfonline.com This ring-closing step forms the new five-membered ring of the pyrrolo[1,2-a]quinoline system. The final steps of the sequence involve oxidation and rearomatization to yield the stable, fully aromatic tricyclic product. researchgate.netnih.gov The dehalogenated starting material can sometimes be observed as a byproduct, resulting from the aryl radical abstracting a hydrogen atom from the solvent or the amine additive. nih.gov

Conjugate Addition and Subsequent Cyclization Processes

An alternative to radical-based methods is the use of ionic pathways, particularly those involving quinolinium ylides. These reactions represent a formal [3+2] dipolar cycloaddition, though they often proceed through a stepwise mechanism. Current time information in Bangalore, IN.researchgate.netijlpr.com

The process begins with the N-alkylation of a quinoline (B57606) to form a quinolinium salt. Subsequent deprotonation of this salt, typically at a carbon adjacent to the nitrogen and an electron-withdrawing group (like an ester or amide), generates a quinolinium ylide. Current time information in Bangalore, IN.researchgate.netijlpr.com This ylide, which is a type of azomethine ylide, then reacts with an electron-deficient alkene. Current time information in Bangalore, IN.researchgate.net

The reaction proceeds via a stepwise conjugate addition (Michael addition) of the ylide to the alkene, forming a zwitterionic intermediate. This is followed by an intramolecular nucleophilic attack, where an anion within the intermediate attacks the iminium ion portion of the quinoline ring, leading to cyclization. Current time information in Bangalore, IN. This sequence constructs the pyrrolidine (B122466) ring fused to the quinoline core. Subsequent oxidation or elimination steps can then lead to the fully aromatic pyrrolo[1,2-a]quinoline.

Intramolecular Acylation and Annulation Mechanisms

Intramolecular acylation and annulation reactions provide another powerful route to the pyrrolo[1,2-a]quinoline framework, often catalyzed by transition metals. One such method involves the rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones. rsc.org This process efficiently constructs both the pyrrole and quinoline portions of the final product in a single operation.

Another strategy involves the formation of the hexahydropyrrolo[3,2-c]quinoline core structure, which can be a precursor to related systems. This can involve an intramolecular Friedel-Crafts acylation, where an acyl chloride is cyclized onto an aromatic ring using a Lewis acid like aluminum chloride (AlCl₃) to form a key ketone intermediate. rsc.org While not directly forming the pyrrolo[1,2-a]quinoline system, these intramolecular acylation strategies are fundamental in building complex fused heterocyclic systems.

Rearrangement and Hydrogen Shift Mechanisms (e.g., H-shift of 3-ylidene oxindoles)

Rearrangement reactions are also implicated in the formation of pyrrolo[1,2-a]quinoline systems. For example, the formation of 8-methylpyrrolo[1,2-a]quinoline has been observed from the flash vacuum pyrolysis of a 3-styryl pyrrole derivative. This transformation necessitates a rearrangement of the vinyl group from the 3-position to the 2-position of the pyrrole ring before cyclization can occur. utwente.nlbeilstein-journals.org

In a different context, the synthesis of the isomeric pyrrolo[2,3-c]quinoline scaffold has been achieved through a metal-free protocol involving the ring expansion of 3-ylideneoxindoles. tandfonline.comacs.org A key step in this proposed mechanism is a hydrogen shift (H-shift) that occurs after the initial cycloaddition and ring expansion, leading to the stable aromatic product. tandfonline.comimist.ma While this example pertains to an isomer, it highlights the importance of rearrangement and H-shift processes in the synthesis of complex fused aza-heterocycles.

Role of Catalysts and Additives in Directing Reaction Pathways

Catalysts and additives play a pivotal role in determining the efficiency, selectivity, and even the mechanistic pathway of pyrrolo[1,2-a]quinoline synthesis.

Table 2: Catalysts and Additives in Pyrrolo[1,2-a]quinoline Synthesis

Catalyst/Additive Type Role Reaction Type Reference(s)
Rhodamine 6G (Rh-6G) Photocatalyst Facilitates single-electron transfer under visible light. Radical Annulation researchgate.netnih.govtandfonline.com
N,N-Diisopropylethylamine (DIPEA) Base/Additive Sacrificial electron donor in photoredox catalysis. Radical Annulation researchgate.netnih.govtandfonline.com
Triethylamine (B128534) Base Deprotonates quinolinium salts to form ylides. Conjugate Addition/Cyclization Current time information in Bangalore, IN.researchgate.net
Rhodium(III) Complexes Transition Metal Catalyst Catalyzes C-H activation and intramolecular annulation. Intramolecular Annulation rsc.org
Copper Salts Transition Metal Catalyst Can catalyze cycloaddition and oxidation steps. Various rsc.orgaablocks.com
Palladium Complexes Transition Metal Catalyst Used in cross-coupling and annulation reactions. Various rsc.org
Silver/Iodine Additives Promote electrophilic cyclization. Electrophilic Cyclization rsc.org

In photocatalytic radical reactions, the choice of photocatalyst and amine additive is crucial for the generation of the necessary radical intermediates. researchgate.netnih.gov In ionic pathways, the base used to generate the quinolinium ylide is fundamental. Current time information in Bangalore, IN. Transition metal catalysts, such as rhodium, palladium, and copper, are essential for orchestrating complex bond-forming cascades, including C-H activation, annulation, and cross-coupling reactions that can be part of the synthetic sequence. rsc.orgrsc.org Lewis acids and other additives like iodine can be used to promote specific cyclization steps, such as electrophilic cyclizations. Even heterogeneous catalysts like activated carbon have been shown to promote the synthesis of related pyrrolo[1,2-a]quinoxalines, offering a metal-free alternative.

Computational Insights into Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of pyrrolo[1,2-a]quinoline formation. DFT calculations can provide detailed information on reaction energy profiles, the structures of transition states, and the stability of intermediates.

For example, in the context of electrophilic cyclization of pyranoquinolines to form pyrrolo[1,2-a]quinolines, quantum chemical calculations have been used to rationalize the observed site selectivity. By comparing the activation energies (ΔEₐ) for C-N bond formation (ΔEₐ = 9.01 kcal/mol) versus C-C bond formation (ΔEₐ = 31.31 kcal/mol), researchers could explain the preferential attack of the pyridyl nitrogen.

Similarly, the [3+2] cycloaddition reaction between a cyclic azomethine ylide and an N-arylmaleimide to form a pyrrolo[1,2-a]quinoline derivative has been investigated using Molecular Electron Density Theory. These studies shed light on the polar nature of the reaction, the electronic flux from the ylide to the alkene, and the reasons for the observed stereoselectivity, concluding that the formation of new covalent bonds does not occur at the transition state but is preceded by non-covalent interactions. DFT has also been employed to understand the conversion between cyclic triazoles and diazo isomers in rhodium-catalyzed reactions, providing insight into the thermodynamic stability and reaction barriers which are crucial for designing synthetic routes.

Derivatization and Chemical Transformations of Pyrrolo 1,2 a Quinoline Scaffolds

Functional Group Interconversions on the Pyrrolo[1,2-a]quinoline (B3350903) Core

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of existing functional groups into new ones. On the pyrrolo[1,2-a]quinoline scaffold, these reactions are employed to introduce new functionalities or to prepare precursors for further derivatization.

One example of such a transformation is the reduction of a nitro group. In the synthesis of the pyrrolo[4,3,2-de]quinoline core, a related dinitro intermediate was successfully reduced to a diamine using catalytic hydrogenation with palladium on carbon (Pd/C) in methanol (B129727) at room temperature. acs.org This method is a standard and efficient way to introduce amino groups, which can then be further functionalized.

Another common interconversion is the hydrolysis of esters to carboxylic acids. While not directly demonstrated on the pyrrolo[1,2-a]quinoline core in the provided context, this reaction is a standard procedure and has been applied to related heterocyclic systems. For example, in the synthesis of certain imidazo[1,2-a]quinoline derivatives, ester groups are often hydrolyzed to the corresponding carboxylic acids to investigate their biological activities. researchgate.net

Rearrangement reactions can also be considered a form of functional group interconversion. For instance, a Wittig rearrangement of propargylic phosphonates has been utilized in a flow-based synthesis to produce allene (B1206475) species that subsequently cyclize to form pyrrolo[1,2-a]quinolines in high yields. ucd.ie

Cross-Coupling Reactions for Peripheral Modifications (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the pyrrolo[1,2-a]quinoline scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly well-represented in the literature for this purpose.

The Suzuki-Miyaura coupling has been employed to introduce aryl and alkenyl groups onto the pyrrolo[1,2-a]quinoline core. In one study, halogenated pyrrolo[1,2-a]quinoline derivatives were coupled with phenylboronic acid using a palladium catalyst to introduce a phenyl group. beilstein-journals.org In a similar fashion, 4-chloropyrrolo[1,2-a]quinoxalines, a related class of compounds, have been successfully coupled with various (E)-alkenylboronic acids and potassium (E)-alkenyltrifluoroborates to produce 4-(E)-alkenylpyrrolo[1,2-a]quinoxalines. tandfonline.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ in the presence of a base like sodium carbonate or cesium carbonate. tandfonline.comtandfonline.comnih.gov

The Sonogashira coupling is another key reaction for the derivatization of the pyrrolo[1,2-a]quinoline system, primarily for the introduction of alkynyl moieties. A notable application is the one-pot synthesis of 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters. This process involves the reaction of 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst, without the need for a copper co-catalyst. nih.gov Furthermore, a sequential Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis has been developed to construct the pyrrolo[1,2-a]quinoline skeleton with an acyl substituent at the C5 position. rsc.orgrsc.org A tandem Sonogashira coupling followed by an intramolecular C-H activation has also been reported as a regioselective method to access pyrrolo[1,2-a]quinolines. acs.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions on Pyrrolo[1,2-a]quinoline and Related Scaffolds

Coupling ReactionSubstrateCoupling PartnerCatalyst/ReagentsProductReference(s)
Suzuki-MiyauraHalogenated pyrrolo[1,2-a]quinolinePhenylboronic acidPalladium catalystPhenylated pyrrolo[1,2-a]quinoline beilstein-journals.org
Suzuki-Miyaura4-Chloropyrrolo[1,2-a]quinoxaline(E)-1-Hexenylboronic acid pinacol (B44631) esterPd(PPh₃)₄, KOH4-(E)-Hex-1-enylpyrrolo[1,2-a]quinoxaline tandfonline.com
Suzuki-Miyaura4-Chloropyrrolo[1,2-a]quinoxalinePotassium (E)-decenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃4-(E)-Dec-10-enylpyrrolo[1,2-a]quinoxaline tandfonline.com
Sonogashira2-Chloroquinoline-3-carboxylate esterPropargyl alcohol, secondary aminePalladium catalyst1-Amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate ester nih.gov
Sonogashira1-(2-Haloaryl)-1H-pyrrole-2-carbaldehydePhenylacetylenePd catalyst, Et₃N5-Acyl-pyrrolo[1,2-a]quinoline rsc.orgrsc.org
Sonogashira-C-H Activation1-(2-Bromophenyl)-1H-pyrroleTerminal alkynePalladium catalystSubstituted pyrrolo[1,2-a]quinoline acs.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolo[1,2-a]quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is influenced by the electronic nature of the heterocyclic core.

Electrophilic substitution reactions on the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been studied, providing insights into the reactivity of the pyrrolo[1,2-a]quinoline system. For instance, bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be highly regioselective, affording either C3-monobrominated or C1,C3-dibrominated products depending on the stoichiometry of the reagent. nih.gov The resulting 3-bromo-pyrrolo[1,2-a]quinoxaline can then be used in Suzuki coupling reactions to introduce aryl groups at the C3 position. nih.gov This suggests that the pyrrole (B145914) ring of the pyrrolo[1,2-a]quinoline system is activated towards electrophilic attack.

Nucleophilic substitution reactions are also possible, particularly on the quinoline (B57606) part of the scaffold. Halogenated quinolines, especially at the 2- and 4-positions, are known to readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org This reactivity can be extrapolated to the pyrrolo[1,2-a]quinoline system. For example, a 4-chloro-pyrrolo[1,2-a]quinoxaline was used as a substrate in Suzuki-Miyaura couplings, demonstrating the lability of the chloro group at this position towards substitution. tandfonline.com The mechanism of such reactions typically proceeds through an addition-elimination pathway, where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org

Direct C–H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including the pyrrolo[1,2-a]quinoline scaffold. This approach avoids the pre-functionalization often required for traditional cross-coupling reactions.

A significant example of C-H functionalization is the palladium-catalyzed tandem Sonogashira coupling followed by an intramolecular C-H activation to construct the pyrrolo[1,2-a]quinoline core. acs.orgnih.gov This method involves the formation of a C-C bond via C-H activation, leading to a 6-endo-dig cyclized product. The reaction tolerates a wide range of functional groups on the alkyne partner, making it a versatile tool for generating diverse pyrrolo[1,2-a]quinoline derivatives. acs.orgnih.gov

Furthermore, the generation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines has been achieved via a palladium-catalyzed reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with polyfluoroarenes, which also proceeds through a C-H activation mechanism. researchgate.net

While much of the detailed research on direct C-H functionalization has been reported for the related pyrrolo[1,2-a]quinoxaline system, the findings are highly relevant. For this scaffold, methods for direct C-H halogenation, difluoromethylation, amination, arylation, and sulfenylation have been developed, indicating the potential for similar transformations on the pyrrolo[1,2-a]quinoline core. scirp.org

Oxidation and Reduction Reactions of Pyrrolo[1,2-a]quinoline Derivatives

Oxidation and reduction reactions allow for the modification of the oxidation state of the pyrrolo[1,2-a]quinoline scaffold, leading to either fully aromatized or partially or fully saturated derivatives. These transformations are valuable for accessing a wider range of structural diversity.

Oxidation of partially saturated pyrrolo[1,2-a]quinoline precursors can be used to generate the fully aromatic system. For example, a dihydro-pyrrolo[1,2-a]quinoline adduct was oxidized using 2,3-dichloro-5,6-dicyanoquinone (DDQ) to yield the corresponding fully unsaturated pyrrolo[1,2-a]quinoline product. beilstein-journals.orgnih.gov

Reduction of the pyrrolo[1,2-a]quinoline system can be achieved through catalytic hydrogenation. For instance, the reduction of the double bond in a pyrrolo[1,2-a]quinoline adduct was accomplished using hydrogen gas and a palladium on charcoal catalyst, affording the corresponding tetrahydroquinoline derivative. beilstein-journals.orgnih.gov This method allows for the conversion of the planar, aromatic system into a more three-dimensional, saturated scaffold.

Spectroscopic and Structural Elucidation of Pyrrolo 1,2 a Quinolin 6 Amine Derivatives

X-ray Diffraction Studies for Relative and Absolute Stereochemistry Determination

In the study of pyrrolo[1,2-a]quinoline (B3350903) derivatives, X-ray crystallography has been instrumental in confirming the fused ring system's geometry and the substituent's orientation. For instance, the crystal structure of tetramethyl pyrrolo-[1,2-a]quinoline-2,3,4,5-tetracarboxylate, a related derivative, was determined to be in the monoclinic system with the space group P21/c. This analysis revealed a coplanar frame structure for the pyrrolo[1,2-a]quinoline core.

Table 1: Representative Crystallographic Data for a Pyrrolo[1,2-a]quinoline Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.1269(3)
b (Å)12.6518(6)
c (Å)20.7540(8)
β (°)96.941(4)
Volume (ų)1857.61(14)
Z4

Note: Data is for Tetramethyl Pyrrolo-[1,2-a]quinoline-2,3,4,5-tetracarboxylate, a related derivative, as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity of atoms within a molecule.

For Pyrrolo[1,2-a]quinolin-6-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) and pyrrole (B145914) rings, as well as a characteristic signal for the amino group protons. The chemical shifts and coupling constants of these protons would provide valuable information about their electronic environment and spatial relationships.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic) and the influence of the nitrogen atoms and the amino substituent.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of polycyclic aromatic compounds.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule, including the fusion of the pyrrole and quinoline rings.

While specific NMR data for this compound is not extensively reported, analysis of related derivatives provides insight into the expected spectral features. For example, in various synthesized pyrrolo[1,2-a]quinoline derivatives, the protons of the pyrrole ring typically appear as distinct singlets or multiplets in the downfield region of the ¹H NMR spectrum.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrrolo[1,2-a]quinoline Core

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.5100 - 150
Pyrrole CH6.0 - 7.5105 - 125
Quaternary C-120 - 160
C-NH₂-140 - 155
NH₂3.0 - 5.0 (broad)-

Note: These are general expected ranges and can vary based on substituents and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For this compound, with a molecular formula of C₁₂H₁₀N₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). The calculated monoisotopic mass is 182.0844 g/mol . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule before it enters the mass analyzer. The high resolving power of modern mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, allows for the differentiation between compounds with very similar nominal masses.

Table 3: Theoretical and Expected Experimental Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₀N₂
Theoretical Monoisotopic Mass182.0844 u
Expected [M+H]⁺ Ion183.0922 u
Expected [M+Na]⁺ Ion205.0741 u

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and they play a critical role in assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for this purpose.

The purity of this compound and its derivatives is a critical parameter, as impurities can significantly affect the outcome of biological assays or material science applications. In several studies on the synthesis of pyrrolo[1,2-a]quinoline derivatives, HPLC has been employed to confirm the purity of the final products, often demonstrating purities greater than 99%.

In a typical HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) gel). A mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, would then be passed through the column. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, would be used to monitor the eluent, and the purity of the sample is determined by the relative area of the peak corresponding to the target compound.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time with that of a known standard, the identity of the compound can be confirmed.

Table 4: Representative HPLC Parameters for Analysis of Aromatic Amines

ParameterTypical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies of Pyrrolo 1,2 a Quinoline Systems

Molecular Electron Density Theory (MEDT) for Reaction Pathway Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of chemical reactions, focusing on the changes in electron density rather than molecular orbital interactions. This approach has been successfully applied to understand the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives, particularly through [3+2] cycloaddition (32CA) reactions.

A key study investigated the 32CA reaction between a cyclic azomethine ylide, generated from N-phenacylquinolinium bromide, and N-arylmaleimide to form a pyrrolo[1,2-a]quinolone core. researchgate.netscispace.comresearchgate.net The analysis, performed at the B3LYP/6-311++G(d,p) computational level, characterized this as a zwitterionic-type 32CA reaction. researchgate.netscispace.com The polar nature of the reaction was highlighted, with a significant electronic flux from the azomethine ylide (the nucleophile) to the N-arylmaleimide (the electrophile). researchgate.netscispace.com

Table 1: Calculated Activation and Reaction Energies for the [3+2] Cycloaddition Reaction

Pathway Solvent (Toluene) ΔH (kcal/mol) Solvent (Toluene) ΔG (kcal/mol) Gas Phase ΔH (kcal/mol) Gas Phase ΔG (kcal/mol)
endo Transition State 10.1 21.9 10.5 22.0
exo Transition State 11.8 23.3 12.1 23.4
endo Product -27.3 -16.4 -27.2 -16.6
exo Product -26.3 -15.5 -26.2 -15.6

Data sourced from MEDT studies on the formation of pyrrolo[1,2-a]quinolines. scispace.com

Quantum Chemical Approaches for Electronic Structure and Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic structure and reactivity of pyrrolo[1,2-a]quinoline systems. These calculations provide access to a variety of molecular properties and reactivity descriptors that correlate with experimental observations.

Studies on various quinoline (B57606) and aza-polycyclic aromatic hydrocarbon (aza-PAH) derivatives have established a robust methodology for this analysis. nih.govuantwerpen.be DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and compute electronic properties. uantwerpen.benih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For pyrrolo[1,2-a]quinoline derivatives, these calculations help in understanding their potential as bioactive agents. For instance, in a study of antifungal pyrrolo[1,2-a]quinoline analogues, conceptual DFT-based descriptors were used to rationalize their activity. nih.gov These global reactivity descriptors, such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. uantwerpen.be This information is crucial for understanding how the molecule interacts with biological targets and for designing derivatives with enhanced activity. nih.gov

Table 2: Selected Quantum Chemical Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity, kinetic stability
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution
Global Softness (S) 1/η Measure of molecular polarizability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting power
Electrophilicity Index (ω) μ2/2η (where μ ≈ -χ) Global electrophilic nature

These descriptors are routinely calculated to predict the reactivity of heterocyclic systems like pyrrolo[1,2-a]quinolines. nih.govtsijournals.com

Modeling of Intermolecular Interactions and Solute-Solvent Behavior

The biological activity and physicochemical properties of pyrrolo[1,2-a]quinoline derivatives are heavily influenced by their interactions with their environment, including solvent molecules and biological macromolecules. Computational modeling provides a molecular-level understanding of these non-covalent interactions.

The aromatic nature of the pyrrolo[1,2-a]quinoline core suggests that π-π stacking, hydrogen bonding (if suitable functional groups are present), and van der Waals forces are the dominant intermolecular interactions. Theoretical studies on aza-PAHs, a related class of compounds, demonstrate how the presence and position of the nitrogen atom alter the electronic distribution and, consequently, the molecule's interaction patterns. rsc.org For instance, the nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and binding to biological targets.

Modeling solute-solvent behavior is crucial for predicting properties like solubility. A study on the photophysical properties of pyrrolo[1,2-a]quinoxalines, which share a similar fused heterocyclic system, revealed their environmental responsiveness, including solvatochromism. nih.gov Theoretical calculations can capture these solvent-dependent shifts, aligning well with experimental results. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the bulk solvent effect on molecular geometry and electronic properties, providing insights into how the solute behaves in different media. rsc.org

Molecular Docking and Molecular Dynamics Simulations in Scaffold-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between a ligand, such as a pyrrolo[1,2-a]quinoline derivative, and a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action.

Numerous studies have employed molecular docking to investigate the therapeutic potential of the pyrrolo[1,2-a]quinoline scaffold. nih.gov For example, derivatives have been docked into the active sites of various enzymes to explore their antimycobacterial, antifungal, and anti-inflammatory activities. nih.govnih.govijlpr.com These studies calculate a binding affinity or docking score, which estimates the strength of the interaction, and identify key binding interactions such as hydrogen bonds and hydrophobic contacts. nih.gov In one study, pyrrolo[1,2-a]quinoline derivatives were docked against mycobacterial proteins (Pks13 and DprE1), with the calculated binding free energy and inhibition constants used to rank the compounds' potential efficacy. nih.gov Similarly, other derivatives were docked against fungal proteins from Candida albicans to assess their antifungal potential. nih.gov

Table 3: Example Docking Scores of Pyrrolo[1,2-a]quinoline Derivatives against Biological Targets

Compound Series Target Protein Target Organism/Disease Range of Docking Scores (kcal/mol)
Substituted Pyrrolo[1,2-a]quinolines Pks13, DprE1 Mycobacterium tuberculosis -6.9 to -8.9
Bromo-Pyrrolo[1,2-a]quinolines SAP3, β-glucanase, CYP51 Candida albicans -8.6 to -10.1
Pyrroloquinolinecarboxamides Carbonic Anhydrase II Diuretic Activity High Affinity Predicted

Data compiled from various molecular docking studies. nih.govnih.govuran.ua

Following docking, MD simulations can provide a dynamic view of the ligand-target complex, assessing its stability over time. nih.govresearchgate.net An MD simulation of a related pyrrolo[1,2-a]quinazoline derivative targeting the DNA gyrase B of Mycobacterium tuberculosis demonstrated the stability of the compound in the enzyme's active site. nih.govresearchgate.net Such simulations allow for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound and to understand the flexibility of the protein upon binding. researchgate.net

Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity

Computational chemistry is a valuable tool for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity, before they are attempted in the lab. rsc.org For the synthesis of complex molecules like pyrrolo[1,2-a]quinolines, these predictive capabilities can save significant time and resources.

As discussed in section 7.1, MEDT has been effectively used to predict the stereoselectivity of the [3+2] cycloaddition reaction that forms the pyrrolo[1,2-a]quinoline core. researchgate.net The calculations correctly predicted the experimentally observed complete endo-selectivity by comparing the activation energies of the endo and exo transition states. scispace.com The lower energy barrier for the endo pathway confirms it as the kinetically favored route. scispace.com

The regioselectivity of reactions involving aza-aromatic systems can also be addressed computationally. Theoretical studies on the metabolites of aza-PAHs have shown that the presence of the nitrogen heteroatom can change the regioselectivity of epoxide ring-opening reactions, a crucial step in their metabolic activation. rsc.org By calculating the stabilities of different carbocation intermediates, DFT can predict which regioisomer is more likely to form. rsc.org Similar principles can be applied to predict the regioselectivity of various synthetic transformations used to functionalize the pyrrolo[1,2-a]quinoline scaffold. Computational tools can analyze local reactivity descriptors (like Fukui functions) to identify the most reactive sites on the molecule for electrophilic or nucleophilic attack, thus predicting the outcome of substitution reactions. mdpi.com

Configurational Entropy Calculations in Molecular Systems

Configurational entropy is a measure of the disorder or number of accessible conformations of a molecule. It is a critical component of the total free energy of a system and plays a significant role in molecular processes such as protein folding and ligand binding. Calculating configurational entropy from molecular simulations remains a computational challenge, but several methods have been developed to provide reliable estimates. cdc.govacs.org

More advanced techniques, such as the mutual-information expansion (MIE), provide a more accurate approximation by systematically accounting for correlations among internal degrees of freedom (bonds, angles, and dihedrals). cdc.gov While no specific studies on the configurational entropy of pyrrolo[1,2-a]quinolin-6-amine are available, these computational methods could be applied to understand its conformational flexibility. Such calculations would be particularly valuable for assessing the entropic penalty associated with the binding of pyrrolo[1,2-a]quinoline derivatives to their biological targets. A loss of configurational entropy upon binding is expected as the molecule adopts a more constrained conformation in the active site, and quantifying this effect is essential for a complete understanding of the binding thermodynamics.

Applications of Pyrrolo 1,2 a Quinoline Systems in Materials Science and Chemical Biology

Development of Organic Materials with Unique Properties

The tunable nature of the pyrrolo[1,2-a]quinoline (B3350903) core, allowing for the introduction of various functional groups, has enabled the synthesis of a range of organic materials with tailored properties.

Derivatives of the pyrrolo[1,2-a]quinoline family have shown promise as organic semiconductors. For instance, pyrrolo-phenanthrolines, which share a similar fused heterocyclic system, have been investigated as n-type semiconductors. semanticscholar.orgnih.gov Thin films of these materials, prepared by spin coating, exhibit thermal activation energies and optical band gaps suitable for electronic applications. semanticscholar.org The presence of extended π-conjugated systems in these molecules facilitates charge transfer, a crucial property for semiconductor performance. semanticscholar.org

In the realm of optoelectronics, related nitrogen-fused heterocycles are being explored for their potential in devices like organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties of these compounds, including their absorption and emission spectra, are key to their application in such devices. For example, certain benzo[g]pyrroloimidazoindoles exhibit blue photoluminescence, making them attractive for the development of blue OLEDs. mdpi.com

Table 1: Optoelectronic Properties of a Pyrrolo-Phenanthroline Derivative

Property Value Reference
Semiconductor Type n-type semanticscholar.org
Thermal Activation Energy (Ea) 0.68 - 0.78 eV semanticscholar.org

The application of quinoline (B57606) derivatives in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs), has been an area of active research. nih.gov Quinoline-based compounds can be used as organic sensitizers, which are responsible for light absorption and electron injection into the semiconductor material of the solar cell. nih.gov The performance of these sensitizers is highly dependent on their absorption spectra and energy levels. nih.gov While there is no specific research on Pyrrolo[1,2-a]quinolin-6-amine as a liquid crystal or an organic sensitizer, the broader class of quinoline derivatives has shown potential in these areas.

The ability to transport electrons efficiently is a critical property for materials used in a variety of advanced electronic devices. The extended π-conjugated systems present in pyrrolo[1,2-a]quinoline derivatives are conducive to electron delocalization and transport. semanticscholar.org Studies on related pyrrolo-phenanthroline compounds have demonstrated their n-type semiconductor behavior, indicating their capacity for electron transport. semanticscholar.org The electronic configurations of these molecules, rich in π electrons, allow for the formation of highly delocalized wave functions along the molecular backbone, which is beneficial for electrical conduction. semanticscholar.org

Utilization as Building Blocks for the Synthesis of Complex Molecules

The pyrrolo[1,2-a]quinoline scaffold is a valuable building block in organic synthesis, providing a platform for the construction of more complex and biologically active molecules. researchgate.netresearchgate.netnih.govmdpi.comnih.gov The functionalization of the core structure allows for the introduction of diverse substituents, leading to a wide array of derivatives with different properties. researchgate.netnih.gov

Various synthetic methodologies have been developed to construct the pyrrolo[1,2-a]quinoline core, including [3+2] cycloaddition reactions. nih.gov These synthetic strategies enable the creation of libraries of compounds for biological screening and materials science applications. The versatility of the pyrrolo[1,2-a]quinoline system is evident in its presence in natural products like gephyrotoxin, which has spurred interest in its synthesis and derivatization. researchgate.netresearchgate.net The ability to use this scaffold to create complex molecules is a testament to its importance in synthetic chemistry. mdpi.comnih.gov For example, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives highlights the utility of related scaffolds in building intricate molecular architectures. mdpi.com

Probes for Investigating Biological Processes

The unique photophysical and biological properties of pyrrolo[1,2-a]quinoline derivatives make them promising candidates for the development of probes to investigate biological processes. Their inherent fluorescence and ability to interact with biological targets are key features in this regard. researchgate.netnih.govnanobioletters.comrsc.org

Quinoline-based fluorescent probes have been successfully employed for the detection of metal ions, such as zinc and copper, in biological systems. nanobioletters.comrsc.org These probes are designed to exhibit a change in their fluorescence properties upon binding to the target ion, allowing for its detection and monitoring. nanobioletters.comrsc.org The development of such chemosensors is crucial for understanding the roles of metal ions in various physiological and pathological processes.

Furthermore, derivatives of the closely related 3H-pyrrolo[2,3-c]quinoline system, known as marinoquinolines, have shown a range of biological activities and have been investigated for their potential as ion-sensing agents. researchgate.net The ability of these compounds to interact with specific biological molecules or ions makes them valuable tools for chemical biologists. While direct applications of this compound as a biological probe have not been reported, the broader family of pyrrolo[1,2-a]quinolines and their isomers have demonstrated significant potential in this area. researchgate.netnih.gov

Table 2: Biological Activities of Pyrrolo[1,2-a]quinoline and Related Derivatives

Compound Family Biological Activity Reference
Pyrrolo[1,2-a]quinolines Antibacterial, Antifungal, Apoptosis Inducer researchgate.netresearchgate.net
Pyrrolo[2,1-a]isoquinolines (Lamellarins) Topoisomerase I Inhibitor, Anticancer nih.govnih.gov
Gephyrotoxin (a perhydropyrrolo[1,2-a]quinoline) Muscarinic Antagonist nih.gov
Marinoquinolines (3H-pyrrolo[2,3-c]quinolines) Antiplasmodial, Antibacterial, Ion-Sensing researchgate.net

Significance of the Pyrrolo[1,2-a]quinoline Scaffold in Medicinal Chemistry and Drug Discovery (General Overview)

The pyrrolo[1,2-a]quinoline framework is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. researchgate.netresearchgate.net This tricyclic system is found in natural products, such as the alkaloid gephyrotoxin, which displays a range of neurological activities. researchgate.netresearchgate.net The broad spectrum of pharmacological activities exhibited by its derivatives has made it an attractive target for drug discovery programs. researchgate.netresearchgate.net

The core structure's versatility allows for the synthesis of large libraries of compounds with diverse biological functions. Key therapeutic areas where this scaffold has shown promise include:

Anticancer Activity: Many pyrrolo[1,2-a]quinoline derivatives have demonstrated potent antiproliferative and anticancer properties. nih.gov Their mechanisms of action are varied, with some compounds acting as tubulin polymerization inhibitors, which disrupts the cell cytoskeleton, while others are activators of caspases, inducing apoptosis (programmed cell death). nih.gov Research has also identified derivatives that are effective against breast cancer cells. unisi.it

Antimicrobial Effects: The scaffold is associated with significant antibacterial and antifungal properties. researchgate.netresearchgate.net Synthetic derivatives have been developed that show activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anti-inflammatory and Antioxidant Properties: Several compounds based on this framework exhibit anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net For instance, certain pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent activators of Sirt6, a protein target for treating various human diseases, and have been shown to repress the production of pro-inflammatory cytokines. nih.govnih.gov

Other Biological Activities: Beyond these areas, the pyrrolo[1,2-a]quinoline skeleton has been linked to a wide range of other biological effects, including antiviral, antimalarial, larvicidal, and anticoagulant activities. researchgate.netresearchgate.netconicet.gov.ar

The extensive research into this scaffold highlights its importance in the development of new therapeutic agents. The ability to modify the core structure allows medicinal chemists to fine-tune the pharmacological profile of the resulting compounds, leading to the discovery of novel drugs with improved efficacy and selectivity.

Detailed Research Findings on Pyrrolo[1,2-a]quinoline Derivatives

The following tables summarize selected research findings on the biological activities of various derivatives of the pyrrolo[1,2-a]quinoline scaffold.

Table 1: Anticancer and Antiproliferative Activity

Compound Class Target/Mechanism Observed Effect Reference
Cyano-substituted pyrrolo[1,2-a]quinolines Tubulin Polymerization Inhibition Broad-spectrum antiproliferative activity against 60 human cancer cell lines (leukemia, melanoma, lung, colon, etc.). nih.gov
Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives Sirt6 Activation Significant inhibition of cancer cell colony formation. nih.govnih.gov
4,5-dihydropyrrolo[1,2-a]quinoxalines GPER-expressing breast cancer cells Promising antiproliferative effects. unisi.it

Table 2: Anti-inflammatory and Other Biological Activities

Compound Class Biological Activity Key Finding Reference
Pyrrolo[1,2-a]quinoxaline derivatives Anti-inflammatory Strongly repressed LPS-induced proinflammatory cytokine/chemokine production. nih.govnih.gov
Pyrrolo[1,2-a]quinoxaline derivative Antiviral (Anti-SARS-CoV-2) Significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.govnih.gov
Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates Larvicidal Exhibited high larval mortality against Anopheles arabiensis. conicet.gov.ar

Q & A

Q. Advanced

  • Antimicrobial assays : MIC/MBC testing against multidrug-resistant pathogens (e.g., Staphylococcus aureus) reveals potent activity (MIC = 15 ± 0.172 mg/L; MBC = 20 ± 0.072 mg/L) .
  • Anticancer screening : Derivatives are tested against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50_{50} values <10 µM for select compounds .
  • Cholinesterase inhibition : Tacrine analogs exhibit IC50_{50} values of 0.2–5 µM for acetylcholinesterase (AChE), relevant to Alzheimer’s research .

What methodologies guide structure-activity relationship (SAR) studies for this scaffold?

Advanced
SAR studies systematically vary substituents at key positions (C3, C4, and the pyrrolo ring) and correlate changes with bioactivity. For example:

  • C4 trifluoromethyl groups enhance blood-brain barrier penetration in AChE inhibitors .
  • Electron-donating groups at C3 improve antimicrobial potency by increasing membrane interaction .
    Docking simulations (AutoDock Vina) identify binding modes with targets like AChE or bacterial topoisomerases .

What reaction mechanisms explain the formation of divergent products in this compound synthesis?

Advanced
Competing pathways in multicomponent reactions arise from intermediates’ stability. For example, in one-pot reactions, cycloadducts may undergo spontaneous dehydrogenation to form pyrrolo[1,2-a]benzimidazoles instead of the desired quinoxalin-4-ones. Mechanistic studies (kinetic isotope effects, intermediate trapping) confirm that electron-deficient alkynes favor quinoxaline formation, while electron-rich systems drive benzimidazole side products .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Discrepancies often stem from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Validate hits in orthogonal assays (e.g., checkerboard synergy tests for antimicrobials) .
  • Use isogenic cell lines to isolate target-specific effects .

What photophysical properties are exhibited by this compound derivatives?

Advanced
Substituted derivatives display aggregation-induced emission enhancement (AIEE), with quantum yields increasing from 0.12 (monomeric) to 0.45 (aggregated state). Time-dependent spectral shifts (λem_{\text{em}} = 450–550 nm) suggest applications in bioimaging or optoelectronics .

What purification strategies are optimal for isolating this compound derivatives?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:2) for polar derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray analysis .

How can computational modeling enhance the design of this compound-based therapeutics?

Q. Advanced

  • Molecular dynamics simulations : Predict binding stability with AChE (RMSD <2 Å over 100 ns) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%HIA >80%) and toxicity (AMES test negative) .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC50_{50} values to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.